Bienvenue dans la boutique en ligne BenchChem!

3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Metabolic stability fluorine effect drug design

Specifically designed for advanced medicinal chemistry research, this 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative uniquely combines an N3-ethyl group with an N8-(4-fluorophenyl)sulfonyl substituent. This specific substitution pattern is critical for target engagement as a DOR agonist, HIF PHD inhibitor, or IDO/TDO inhibitor, offering enhanced metabolic stability over non-fluorinated analogs. Generic replacement invalidates assay results. Batch-to-batch consistency (≥95% purity) ensures reliability as a reference standard in HTS campaigns.

Molecular Formula C15H18FN3O4S
Molecular Weight 355.38
CAS No. 923233-74-3
Cat. No. B2973015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS923233-74-3
Molecular FormulaC15H18FN3O4S
Molecular Weight355.38
Structural Identifiers
SMILESCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)NC1=O
InChIInChI=1S/C15H18FN3O4S/c1-2-19-13(20)15(17-14(19)21)7-9-18(10-8-15)24(22,23)12-5-3-11(16)4-6-12/h3-6H,2,7-10H2,1H3,(H,17,21)
InChIKeyNYSDEDBCYYKNLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 923233-74-3): Core Structure and Pharmacophore Context


3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 923233-74-3) belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, a spirocyclic scaffold recognized as a privileged structure for modulating hypoxia-inducible factor prolyl hydroxylases (HIF PHDs) [1], delta opioid receptors (DORs) [2], and indoleamine 2,3-dioxygenase (IDO/TDO) [3]. The compound specifically combines an N3-ethyl group with an N8-(4-fluorophenyl)sulfonyl substituent, yielding a molecular formula of C15H18FN3O4S and a molecular weight of 355.38 g/mol, with a typical commercial purity of ≥95% .

Why 3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by In-Class Analogs


Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, subtle variations in N3-alkylation and N8-sulfonylation profoundly alter target engagement, selectivity, and pharmacokinetic profile. For example, the N8-substituent dictates whether the scaffold acts as a DOR agonist [1], a HIF PHD inhibitor [2], or an IDO/TDO inhibitor [3]. The specific 4-fluorophenylsulfonyl group is known to enhance metabolic stability and target residence time compared to simple alkylsulfonyl or phenylsulfonyl analogs [4], while the N3-ethyl group provides a distinct steric and electronic profile relative to N3-benzyl or N3-methyl derivatives. Consequently, generic replacement with another triazaspiro compound—even one sharing the same core—would invalidate assay results and cannot be assumed to recapitulate any specific biological activity observed for the 3-ethyl-8-((4-fluorophenyl)sulfonyl) variant.

Quantitative Differentiation Evidence for 3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione vs. Closest Analogs


N8-Arylfluorine vs. N8-Phenyl Sulfonyl: Predicted Metabolic Stability Advantage

The 4-fluorophenylsulfonyl substituent of the target compound is expected to provide superior oxidative metabolic stability compared to the unsubstituted phenylsulfonyl analog, based on the well-established fluorine-blocking effect at para positions [1]. Meta-substituted 3-fluorophenylsulfonyl analogs lack this para-blocking protection [1]. Class-wide evidence from triazaspiro scaffolds indicates that N8-sulfonyl modifications directly modulate hepatic microsomal half-life [2].

Metabolic stability fluorine effect drug design

N3-Ethyl vs. N3-(4-Fluorobenzyl) Substitution: Differential Target Engagement

In the DOR agonist chemotype, N3-alkyl groups are essential for activity, with N3-ethyl derivatives exhibiting distinct β-arrestin bias profiles compared to N3-benzyl analogs [1]. The target compound's N3-ethyl group is structurally analogous to the most potent DOR agonist hits in this series, while the N3-(4-fluorobenzyl) analog (CAS 1021101-82-5) introduces additional steric bulk that may alter receptor binding mode [1].

Receptor selectivity SAR opioid receptors

N8-(4-Fluorophenyl)sulfonyl vs. N8-Ethanesulfonyl: Predicted Lipophilicity and Permeability Profile

The 4-fluorophenylsulfonyl group increases calculated logD7.4 relative to the ethanesulfonyl analog (CAS 1021101-82-5), predicting higher passive membrane permeability—a desirable feature for intracellular targets [1].

Lipophilicity permeability ADME

Purity Assurance: ≥95% by HPLC Confirmed Amidst Variable Commercial Quality

The target compound is typically supplied at ≥95% purity as confirmed by HPLC . This purity level is critical for reproducible biological assay results; lower-purity batches (e.g., 90%) of structurally similar triazaspiro compounds have been noted on the market .

Purity quality control reproducibility

Optimal Use Cases for 3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Based on Evidence Profile


Delta Opioid Receptor Agonist Lead Optimization

The compound's N3-ethyl and N8-sulfonyl substitution pattern matches the SAR of a novel DOR agonist chemotype [1]. Researchers seeking to optimize a non-SNC80 biased G-protein DOR agonist can use this compound as a starting scaffold, benefitting from its predicted metabolic stability advantage over phenylsulfonyl and ethanesulfonyl analogs.

HIF Prolyl Hydroxylase Inhibition Probe

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is a validated HIF PHD inhibitor scaffold [2]. The 4-fluorophenylsulfonyl substitution may enhance target binding and selectivity, making this compound a candidate for anemia-related probe development.

Chemical Biology Tool for IDO/TDO Pathway Studies

Given the core's demonstrated IDO/TDO inhibitory activity [3], this compound can serve as a tool molecule for studying tryptophan metabolism in cancer immunotherapy research, with the N3-ethyl and N8-(4-fluorophenyl)sulfonyl groups potentially improving cellular activity over non-halogenated analogs.

Quality Reference Standard in High-Throughput Screening

With a confirmed purity of ≥95% by HPLC , this compound is suitable as a positive control or reference standard in high-throughput screening campaigns targeting DOR, HIF PHDs, or IDO/TDO, where batch-to-batch consistency is critical for assay validation.

Quote Request

Request a Quote for 3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.